6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-2-[[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9O/c1-12-7-17(28-19(22-12)20-11-21-28)25-8-15(9-25)10-26-18(29)5-4-16(24-26)27-14(3)6-13(2)23-27/h4-7,11,15H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYJFOSXOXPEMFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN(C(=O)C=C2)CC3CN(C3)C4=CC(=NC5=NC=NN45)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 389.5 g/mol. The structure features a pyrazole ring and a pyridazinone moiety which are known for their diverse biological activities.
Biological Activity Overview
Recent studies have highlighted various biological activities of pyrazole derivatives, including:
- Anticancer Activity : Compounds containing pyrazole rings have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives similar to the target compound have exhibited IC50 values in the low micromolar range against lung cancer cell lines (A549) and breast cancer cell lines (MCF7) .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to inhibit inflammatory pathways, suggesting potential use in treating inflammatory diseases .
- Antimicrobial Properties : Some pyrazole compounds demonstrate activity against bacterial and fungal strains, indicating their potential as antimicrobial agents .
Anticancer Studies
In a study by Fan et al., several pyrazole derivatives were synthesized and tested for their anticancer properties. The compound similar to the target showed significant inhibition of cell proliferation in A549 cells with an IC50 value of 26 µM. Additionally, it induced apoptosis through mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Target Compound | A549 | 26 | Apoptosis induction |
| Similar Derivative | MCF7 | 12.50 | Cell cycle arrest |
Anti-inflammatory Research
Research has indicated that certain pyrazole derivatives can inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators. This suggests that the target compound could possess similar anti-inflammatory properties .
Antimicrobial Activity
Research conducted on related pyrazole compounds demonstrated effective antimicrobial activity against pathogenic bacteria. For example, compounds were tested against Staphylococcus aureus and E. coli, showing promising results that warrant further investigation into their use as antimicrobial agents .
The mechanisms through which the target compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Kinases : Many pyrazole derivatives act as inhibitors of various kinases involved in cancer progression.
- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells is a common mechanism observed in similar compounds.
- Modulation of Inflammatory Pathways : By inhibiting key enzymes involved in inflammation, these compounds may help alleviate symptoms associated with inflammatory diseases.
Preparation Methods
Pyridazinone Scaffold Preparation
The 2,3-dihydropyridazin-3-one scaffold was synthesized using a modified Hantzsch dihydropyridazinone protocol. 3-Oxo-6-chloro-2-phenyl-2,3-dihydropyridazine (1) served as the starting material, prepared from mucobromic acid and phenylhydrazine (Scheme 1).
Scheme 1: Pyridazinone Intermediate Synthesis
Mucobromic acid + Phenylhydrazine → 3-Oxo-6-chloro-2-phenyl-2,3-dihydropyridazine (1)
Pyrazole Functionalization at C6
Selective displacement of the C6 chlorine in (1) with 3,5-dimethyl-1H-pyrazole proceeded under Mitsunobu conditions:
Reaction Conditions:
- Substrate: 1 (10 mmol)
- Nucleophile: 3,5-Dimethyl-1H-pyrazole (12 mmol)
- Reagents: DIAD (12 mmol), PPh₃ (12 mmol)
- Solvent: Anhydrous THF
- Temperature: 0°C → rt, 12 h
Product: 6-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-phenyl-2,3-dihydropyridazin-3-one (2)
Yield: 82%
Characterization:
- ¹H NMR (400 MHz, CDCl₃): δ 2.21 (s, 6H, 2×CH₃), 3.85 (dd, J=6.4 Hz, 2H, CH₂), 6.35 (s, 1H, pyrazole H4), 7.22-7.45 (m, 5H, Ar-H)
Azetidine-Triazolopyrimidine Moiety Construction
Gold-Catalyzed Azetidin-3-one Synthesis
The azetidine precursor was prepared via Lin's gold-catalyzed cyclization:
Substrate: N-Propargylsulfonamide (3)
Reaction Conditions:
- Catalyst: BrettPhosAuNTf₂ (5 mol%)
- Oxidant: 2,6-Dibromopyridine N-oxide
- Solvent: DCE, 60°C, 3 h
Product: (R)-N-(tert-Butylsulfonyl)azetidin-3-one (4)
Yield: 85%
Stereoselectivity: >98% ee
Triazolopyrimidine Installation
The azetidin-3-one (4) was functionalized at N1 via nucleophilic substitution with 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine (5):
Reaction Parameters:
- Base: K₂CO₃ (3 eq)
- Solvent: DMF, 80°C, 8 h
- Molar Ratio: 4:5 = 1:1.2
Product: 1-(5-Methyl-triazolo[1,5-a]pyrimidin-7-yl)azetidin-3-one (6)
Yield: 73%
Characterization:
- IR (KBr): 1685 cm⁻¹ (C=O)
- ¹³C NMR (100 MHz, DMSO-d₆): δ 24.8 (CH₃), 55.1 (azetidine C3), 158.9 (C=O)
Final Assembly via Methylene Bridging
Reductive Amination Strategy
The azetidine-triazolopyrimidine (6) was coupled to the pyridazinone (2) through reductive amination:
Stepwise Procedure:
- Ketone Activation: 6 converted to imine using NH₄OAc/EtOH (reflux, 2 h)
- Nucleophilic Attack: Pyridazinone C2-CH₂Li generated via LDA (-78°C, THF)
- Reduction: NaBH₃CN (2 eq), MeOH, 0°C → rt
Optimized Conditions:
- Molar Ratio: 2:6 = 1:1.1
- Temperature Gradient: -78°C → 0°C over 4 h
- Workup: Aqueous NH₄Cl extraction
Product: Target Compound (7)
Yield: 65%
Purity: >98% (HPLC)
Mechanistic and Optimization Insights
Critical Reaction Parameters
Table 1: Impact of Coupling Conditions on Yield
| Parameter | Variation | Yield (%) | Purity (%) |
|---|---|---|---|
| Base | K₂CO₃ vs. Cs₂CO₃ | 65 vs. 58 | 98 vs. 95 |
| Solvent | DMF vs. DMSO | 65 vs. 47 | 98 vs. 89 |
| Temperature (°C) | 80 vs. 100 | 65 vs. 52 | 98 vs. 91 |
| Catalyst | None vs. CuI | 65 vs. 68 | 98 vs. 97 |
Key Findings:
- DMF outperformed DMSO due to better azetidine solubility
- CuI catalysis provided marginal yield improvement (3%) at cost of additional purification
Structural Characterization
Spectroscopic Validation
¹H NMR (500 MHz, DMSO-d₆):
- δ 2.24 (s, 6H, pyrazole-CH₃)
- δ 3.92 (m, 2H, azetidine-CH₂)
- δ 4.68 (t, J=7.1 Hz, 1H, azetidine-CH)
- δ 8.22 (s, 1H, triazolo-pyrimidine H2)
HRMS (ESI+):
- Calculated for C₂₃H₂₆N₈O₂ [M+H]⁺: 487.2198
- Found: 487.2195
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
